molecular formula C21H21N5O3S B2773161 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013785-93-7

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2773161
CAS No.: 1013785-93-7
M. Wt: 423.49
InChI Key: OMRSTLOLURIHFK-UHFFFAOYSA-N
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Description

This compound features a thiazole ring, which is a heterocyclic organic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide include other thiazole derivatives and pyrazole-based compounds . These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of biological activities .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-10-15(25(2)24-13)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRSTLOLURIHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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